2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.1026065 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One notable application of compounds structurally similar to 2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride is in corrosion inhibition. Research has shown that Schiff bases derived from L-Tryptophan, which share some structural similarities, can effectively inhibit the corrosion of stainless steel in acidic environments. This inhibition occurs through adsorption of the inhibitor molecules onto the stainless steel surface (Vikneshvaran & Velmathi, 2017).
Antioxidant Activity
Phenolic compounds, including those structurally related to this compound, have been studied for their antioxidant activities. For instance, the ethanolic extract of Protea hybrid ‘Susara’ containing phenolic compounds demonstrated significant antioxidant activity. This suggests potential applications in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).
Spectroscopic Properties and Quantum Chemical Calculations
Molecular structures and spectroscopic data of similar compounds have been obtained through quantum chemical calculations, providing insights into their physical and chemical properties. This can be crucial for understanding their behavior in various applications, including material science and pharmaceuticals (Viji et al., 2020).
Synthesis and Characterization of Complexes
Research has also focused on the synthesis and characterization of complexes involving similar phenolic compounds. These studies are important for the development of new materials with potential applications in various fields, including catalysis, material science, and biochemistry (Pawar, Sakhare, & Arbad, 2016).
Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its pegylated amine linker, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
It is known to interact with its targets through a UV light-induced covalent modification . This suggests that the compound may be involved in photochemical reactions, possibly leading to changes in the target molecule.
Biochemical Pathways
Given its potential for uv light-induced covalent modification of biological targets , it may be involved in pathways where such modifications have significant downstream effects.
Result of Action
Its ability to induce covalent modifications in biological targets upon uv light exposure suggests that it could potentially alter the function of these targets, leading to observable cellular effects.
Properties
IUPAC Name |
2-ethoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2;/h3,5-6,8,13-14H,1,4,7,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSLDGMQCDBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.